molecular formula C19H26N4O B4275683 N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide

Cat. No.: B4275683
M. Wt: 326.4 g/mol
InChI Key: JKYKCQVEPLBHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The compound’s structure includes a piperidine ring, a phenylethyl group, and a pyrazole ring, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylethyl group and the pyrazole ring. Common synthetic routes include:

    Formation of Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Phenylethyl Group: This can be achieved through alkylation reactions using phenylethyl halides.

    Formation of Pyrazole Ring: This step involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide has various scientific research applications, including:

    Chemistry: Used as a reference compound in the study of fentanyl analogs and their chemical properties.

    Biology: Studied for its interactions with biological systems, particularly opioid receptors.

    Medicine: Investigated for its potential use as an analgesic or anesthetic agent.

    Industry: Used in the development of new synthetic routes and production methods for fentanyl analogs.

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic and anesthetic effects. The molecular targets include the μ-opioid receptor, which is responsible for the compound’s potent analgesic properties.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with similar structural features.

    Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.

    Alfentanil: A fast-acting fentanyl analog used in anesthesia.

Uniqueness

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other fentanyl analogs. These modifications can affect its potency, duration of action, and interaction with opioid receptors.

Properties

IUPAC Name

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-21(19(24)16-23-13-6-11-20-23)18-9-5-12-22(15-18)14-10-17-7-3-2-4-8-17/h2-4,6-8,11,13,18H,5,9-10,12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYKCQVEPLBHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide
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